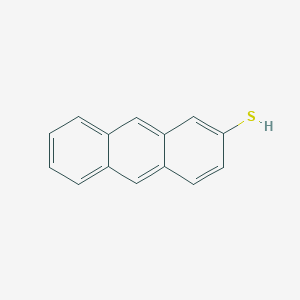

Anthracene-2-thiol

Description

Significance of Aryl Thiols in Advanced Molecular Systems

Aryl thiols, organic compounds containing a sulfhydryl group (-SH) attached to an aromatic ring, are fundamental building blocks in the construction of advanced molecular systems. wikipedia.org Their importance stems from the strong and stable bond the sulfur atom forms with noble metal surfaces, particularly gold and silver. scispace.com This property allows for the creation of highly ordered, self-assembled monolayers (SAMs), which are single-molecule-thick films that can precisely functionalize surfaces. chemrevlett.compsu.edu

The rigid, π-conjugated nature of the aryl backbone in these thiols facilitates efficient charge transport, making them ideal candidates for components in molecular electronics, such as molecular wires and transistors. acs.orgnih.gov The ability to tune the electronic properties of the molecule by modifying the aromatic structure or introducing functional groups allows for the rational design of materials with specific charge transfer characteristics. nih.gov Furthermore, the thiol group's reactivity is central to various "click chemistry" reactions, enabling the straightforward synthesis of complex macromolecular structures like cyclic polymers. rsc.org Aryl thiols also play a crucial role in the development of sensors and catalysts due to their specific binding affinities and electronic properties. nih.govresearchgate.net

Historical Context of Anthracene-2-thiol Investigations

While the discovery of anthracene (B1667546) dates back to 1832 from coal tar, the specific investigation of its thiol derivatives, including this compound, is a more recent development driven by the rise of nanoscience and molecular engineering. wikipedia.org The synthesis of aryl thiols has been a subject of organic chemistry for many decades, with early methods often involving multi-step processes. ias.ac.in Historically, the preparation of thiols often relied on the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur. ias.ac.in

The advent of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann-type coupling, provided more efficient and versatile routes to aryl thiols from aryl halides. nih.gov These methods, developed and refined over the past few decades, have made compounds like this compound more accessible for research. The synthesis of this compound itself can be achieved through the functionalization of an anthracene precursor. beilstein-journals.orgacs.org For instance, methods involving the reduction of a corresponding sulfonic acid or the conversion of an amino-anthracene to a thiol via a diazonium salt have been employed. More contemporary approaches might involve the direct thiolation of a halogenated anthracene derivative.

Current Research Frontiers Involving this compound

Current research on this compound is vibrant and primarily focused on its application in materials science and nanotechnology. A major area of investigation is its use in the formation of self-assembled monolayers (SAMs) on metal surfaces. These SAMs serve as templates for the growth of organic semiconductors and to modify the properties of metal electrodes in organic electronic devices. acs.org

Recent studies have explored the formation of highly ordered and dense monolayers of this compound on silver, which exhibit enhanced thermal stability compared to those on gold. acs.org This is significant for the development of more robust organic field-effect transistors (OFETs).

Another exciting frontier is the use of this compound and its derivatives in the development of biosensors and chemosensors. For example, anthracene-based thioacetals have been synthesized and shown to act as fluorescent "turn-on" sensors for mercury ions. nih.gov Similarly, an anthracene-based Schiff base derivative containing a thiol group has been utilized as an aggregation-induced emission-enhancement (AIEE) active probe for the detection of zinc ions and tyrosine. mdpi.com

Furthermore, Anthracene-2-methanethiol, a closely related compound, has been used to modify gold electrodes to facilitate the direct electrocatalytic reduction of oxygen by the enzyme laccase, opening up possibilities for its use in biofuel cells. acs.org The ability of the anthracene moiety to interact with the enzyme in a favorable orientation is key to this application. Researchers are also exploring the use of anthracene-thiol based "thiol-ene" click reactions for the facile synthesis of cyclic polymers with unique thermal phase transition behaviors. rsc.org

| Property | Value |

| Chemical Formula | C₁₄H₁₀S |

| Molecular Weight | 210.3 g/mol |

| Appearance | Solid |

| CAS Number | 90590-00-4 |

Table 1: Chemical and Physical Properties of this compound

| Research Area | Key Findings |

| Self-Assembled Monolayers (SAMs) | Forms highly ordered monolayers on gold and silver surfaces, influencing the performance of organic electronic devices. acs.org |

| Sensors | Derivatives are used as fluorescent probes for the detection of metal ions like Hg²⁺ and Zn²⁺. nih.govmdpi.com |

| Biocatalysis | Anthracene-2-methanethiol modified electrodes enhance the electrocatalytic activity of laccase for oxygen reduction. acs.org |

| Polymer Chemistry | Utilized in "thiol-ene" click reactions for the synthesis of cyclic polymers. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90590-00-4 |

|---|---|

Molecular Formula |

C14H10S |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

anthracene-2-thiol |

InChI |

InChI=1S/C14H10S/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H |

InChI Key |

DFPIEUCRRBJLEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for Anthracene-2-thiol Precursors

The synthesis of this compound and its precursors often requires precise control to achieve the desired substitution pattern on the anthracene (B1667546) core. Researchers have developed various methods to introduce a thiol group at the 2-position of anthracene, a task complicated by the multiple reactive sites on the aromatic scaffold.

Strategies for Regioselective Thiolation of Anthracene Cores

Achieving regioselectivity in the thiolation of anthracene is paramount. Direct electrophilic substitution reactions on anthracene, such as nitration or halogenation, typically occur at the 9- and 10-positions due to the higher electron density at these sites. numberanalytics.com Therefore, indirect methods are often employed to introduce a thiol group at the 2-position.

One common strategy involves the use of a pre-functionalized anthracene derivative. For instance, starting with 2-aminoanthracene (B165279) or 2-hydroxyanthracene allows for the conversion of the amino or hydroxyl group into a thiol via multi-step sequences. Another approach is the use of transition metal-catalyzed cross-coupling reactions. frontiersin.org For example, a bromo-substituted anthracene at the 2-position can be coupled with a sulfur-containing nucleophile.

Recent advancements have focused on developing more direct and efficient methods. For example, a dual-catalytic system using iron(III) and diphenyl selenide (B1212193) has been shown to facilitate the regioselective C2-thioarylation of tryptophan indole (B1671886) rings, a strategy that could potentially be adapted for anthracene cores. nih.gov Furthermore, nickel-catalyzed migratory hydrothiolation of alkenes and alkynes presents a modern approach for C-H thiolation, which could offer a novel pathway to this compound precursors by avoiding pre-functionalized starting materials. acs.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthetic routes to anthracene derivatives is highly dependent on the optimization of reaction conditions. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. frontiersin.orgmdpi.comacs.org

For instance, in transition metal-catalyzed reactions, the choice of the metal (e.g., palladium, nickel, copper), the ligand, and the base can significantly influence the yield and selectivity of the desired product. frontiersin.orgnih.govacs.org Solvent selection is also critical; solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various ethers are commonly used, and their polarity and boiling points can affect reaction rates and product solubility. mdpi.com

Temperature is another crucial parameter. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to overcome activation energy barriers. acs.orgnih.gov However, higher temperatures can sometimes lead to side reactions and the formation of impurities. Therefore, a careful balance must be struck to maximize the yield of the desired product while minimizing byproducts. The optimization process often involves systematic screening of these parameters, as detailed in the following table which summarizes typical optimization studies for related synthetic transformations.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(dba)2 | XPhos | K2CO3 | Dioxane/H2O | 40 | High |

| 2 | Pd(dba)2 | (t-Bu)3P·HBF4 | K2CO3 | Dioxane/H2O | 40 | Moderate |

| 3 | Pd(PPh3)4 | - | K2CO3 | DME/H2O | 100 | Moderate |

| 4 | (amphos)2PdCl2 | - | K2CO3 | 40 | Low | |

| 5 | Pd(dba)2 | L | K2CO3 | Dioxane/H2O | Room Temp | Low |

| 6 | Pd(dba)2 | L | K2CO3 | Dioxane/H2O | 100 | Low |

This table is a generalized representation based on typical optimization studies for cross-coupling reactions and does not represent a specific synthesis of this compound. acs.org

Derivatization Strategies for this compound

The thiol group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatization strategies are key to constructing complex molecular architectures with tailored properties for various applications.

Post-Synthetic Functionalization via Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry has emerged as a powerful tool for the post-synthetic modification of molecules and materials. nih.govrsc.orgosti.gov This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated by radicals or bases. researchgate.net The reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it ideal for modifying complex molecules like this compound. nih.govresearchgate.net

In the context of this compound, the thiol group can react with various ene-containing molecules to form stable thioether linkages. This allows for the straightforward introduction of a diverse array of functionalities, such as polymers, biomolecules, or other chromophores. core.ac.ukacs.orgrsc.org For example, reacting this compound with a vinyl-functionalized polymer would result in an anthracene-grafted polymer. The mild reaction conditions, often proceeding at room temperature and sometimes without a catalyst, are a significant advantage of this method. nih.govosti.gov

Conjugation Reactions for Molecular Architecture Design

The thiol group of this compound can participate in various conjugation reactions to build larger, well-defined molecular architectures. researchgate.netgoogle.com These reactions are crucial for creating materials with specific electronic or photophysical properties that arise from the interaction between the anthracene core and the conjugated moieties. researchgate.net

One common approach is the nucleophilic substitution reaction of the thiolate anion (formed by deprotonating the thiol) with an appropriate electrophile, such as an alkyl halide or an acyl chloride. This leads to the formation of thioethers or thioesters, respectively. Another important strategy is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. acs.org These conjugation methods provide a reliable means to link this compound to other molecular units, enabling the design of complex systems for applications in areas like molecular electronics and sensing. researchgate.netacs.org

Synthesis of Analogues and Derivatives with Modified Substituents

The synthesis of analogues and derivatives of this compound with modified substituents on the anthracene ring allows for the fine-tuning of its properties. researchgate.netdergipark.org.trnih.gov Introducing electron-donating or electron-withdrawing groups at different positions of the anthracene core can significantly alter its electronic structure, and consequently, its absorption and emission characteristics. mdpi.comresearchgate.net

For example, Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto the anthracene ring, although controlling the regioselectivity can be challenging. numberanalytics.comresearchgate.net More controlled methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), can be employed on a pre-functionalized this compound derivative to introduce a wide variety of aryl or amino substituents. nih.gov The synthesis of these analogues is crucial for developing a deeper understanding of the structure-property relationships of anthracene-based materials and for designing new molecules with optimized performance for specific applications. researchgate.netdergipark.org.tr

Reaction Mechanisms in this compound Synthesis

The formation of the carbon-sulfur bond in this compound is governed by specific reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the methodology to other substituted anthracenes. The two primary mechanistic families are radical reaction pathways, often initiated from diazonium salts, and metal-catalyzed cross-coupling reactions, which typically start from haloanthracenes.

Radical-mediated reactions provide a powerful, often metal-free, route to C-S bond formation. For the synthesis of this compound, a plausible radical pathway originates from an anthracene-2-diazonium salt, which can be readily prepared from 2-aminoanthracene. The core of this mechanism is the generation of a highly reactive anthracen-2-yl radical.

The general process begins with the generation of the aryl radical from the diazonium salt. This can be initiated through thermal or photochemical means, or via a single-electron transfer (SET) from a reducing agent or even a suitable solvent or base. rsc.orgsci-hub.se For instance, reactions of arenediazonium salts with disulfides can be mediated by a weak base like sodium acetate (B1210297) in DMSO, proceeding through a radical aromatic substitution mechanism. rsc.org The key steps are:

Initiation : An electron transfer to the anthracene-2-diazonium ion leads to the loss of dinitrogen gas (N₂) and the formation of the anthracen-2-yl radical (Ar•).

Propagation : The anthracen-2-yl radical attacks a sulfur donor. In a classic Sandmeyer-type reaction, this could be a copper(I) thiolate species. wikipedia.org In metal-free systems, the radical can be trapped by various sulfur sources. For instance, the arylation of the thiol-containing amino acid cysteine with diazonium salts proceeds via a radical chain mechanism. sci-hub.se

Termination : The resulting intermediate abstracts a hydrogen atom or undergoes further reaction to yield the final this compound product.

The use of radical scavengers like TEMPO has been shown to terminate such reactions, confirming the presence of radical intermediates. rsc.org Photoredox catalysis using photocatalysts like Ru(bpy)₃²⁺ or organic dyes such as Eosin Y can also facilitate the formation of the aryl radical from the diazonium salt under visible light irradiation. noelresearchgroup.com

Table 1: Key Features of Radical Pathways in Aryl Thiol Synthesis

| Feature | Description | Relevant Findings |

| Precursor | Aryl Diazonium Salts (e.g., from 2-aminoanthracene) | Versatile and highly reactive precursors for generating aryl radicals. sci-hub.se |

| Initiation | Thermal, Photochemical (Visible Light), or Chemical (SET agents) | Metal-free conditions are achievable using weak bases or organic photocatalysts. rsc.orgnoelresearchgroup.com |

| Key Intermediate | Aryl Radical (e.g., Anthracen-2-yl radical) | Highly reactive species that readily forms the C-S bond with a sulfur source. rsc.org |

| Sulfur Source | Thiols, Disulfides | Trapping of the aryl radical by the sulfur moiety is a key step. rsc.orgnoelresearchgroup.com |

Transition metal catalysis, particularly using palladium and copper, offers a highly efficient and versatile method for forming C-S bonds. In the context of this compound synthesis, the typical starting material is a haloanthracene, such as 2-bromoanthracene (B1280076). These reactions proceed via a catalytic cycle involving the metal center.

Palladium-Catalyzed Thiolation: Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been extended to C-S bond formation. psu.edu The mechanism for the thiolation of 2-bromoanthracene generally follows a well-established catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with 2-bromoanthracene, inserting into the carbon-bromine bond to form a palladium(II) intermediate. The use of sterically hindered phosphine (B1218219) ligands on the palladium catalyst is often crucial for success. tdl.org

Ligand Exchange : The thiol or a thiolate anion displaces the halide on the palladium complex.

Reductive Elimination : The anthracenyl and sulfur-containing ligands couple and are eliminated from the palladium center, forming the C-S bond of the product and regenerating the palladium(0) catalyst, which re-enters the cycle. tdl.org

Reactions involving 9-bromoanthracene (B49045) have demonstrated the feasibility of palladium-catalyzed coupling on the anthracene scaffold. researchgate.netreading.ac.uk

Copper-Catalyzed Thiolation: Copper-catalyzed reactions represent a classical and cost-effective alternative for C-S bond formation. These reactions can proceed from aryl halides or through direct C-H activation. rsc.org For the reaction of 2-haloanthracene with a thiol source, the mechanism is thought to involve:

Coordination : A copper(I) catalyst coordinates with the sulfur nucleophile (thiolate).

Oxidative Addition : The aryl halide adds to the copper complex, forming a copper(III) intermediate.

Reductive Elimination : The product is eliminated from the copper(III) center, yielding the aryl sulfide (B99878) and regenerating the copper(I) catalyst. wikipedia.org

Copper catalysis is also central to the Sandmeyer reaction, where a diazonium salt is converted to an aryl halide or other functional group. The mechanism involves single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical and a Cu(II) species, which then react to form the final product. wikipedia.org

Table 2: Comparison of Metal-Catalyzed Thiolation Mechanisms

| Catalyst System | Precursor | Key Mechanistic Steps | Ligands/Additives |

| Palladium | 2-Bromoanthracene | Oxidative Addition, Ligand Exchange, Reductive Elimination | Phosphine ligands (e.g., dppf, BINAP), Base (e.g., NaOtBu) psu.eduscirp.org |

| Copper | 2-Bromoanthracene | Coordination, Oxidative Addition, Reductive Elimination | BINOL, Aminobenzoic acid (for C-H activation) rsc.orgnih.gov |

| Copper (Sandmeyer) | Anthracene-2-diazonium salt | Single-Electron Transfer (SET), Radical-Copper Interaction | Cu(I) salts (e.g., CuCl, CuBr) wikipedia.org |

Advanced Spectroscopic and Microscopic Characterization in Research

Spectroscopic Elucidation of Molecular and Electronic Structures

Spectroscopic techniques are indispensable for probing the fundamental characteristics of anthracene-2-thiol at the molecular level.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the bonding structure of this compound. In studies of self-assembled monolayers (SAMs) on gold surfaces, reflection-absorption infrared spectroscopy (RAIRS), a variant of FT-IR, has been a key technique. acs.orgnih.gov These analyses help confirm the formation of the monolayer and the orientation of the molecules. acs.orgnih.gov

Raman spectroscopy and its surface-enhanced variant (SERS) have been used to study related anthracene (B1667546) derivatives. uchile.clrsc.org For instance, in cruciform systems containing anthracene and thiophene, Raman and SERS helped to elucidate the molecular structure and orientation on a gold colloidal surface. uchile.cl The interaction with the metal surface is often driven by the sulfur atom, with the anthracene plane oriented parallel to the surface. uchile.cl Tip-enhanced Raman spectroscopy (TERS) has also been employed to analyze monomolecular sheets of anthracene-derived monomers, providing nanoscale chemical information and tracking polymerization conversion. rsc.org

| Technique | Application for this compound and Derivatives | Key Findings |

| FT-IR (RAIRS) | Characterization of self-assembled monolayers (SAMs) on Au(111). acs.orgnih.gov | Confirms monolayer formation and provides information on molecular orientation. acs.orgnih.gov |

| Raman/SERS | Structural characterization and orientation analysis of anthracene-thiophene derivatives on gold surfaces. uchile.cl | The sulfur atom interacts with the gold surface, and the anthracene plane is parallel to the surface. uchile.cl |

| TERS | Nanoscale chemical analysis of 2D polymers from anthracene-containing monomers. rsc.org | Allows for tracking of polymerization and determination of molecular orientation at the nanoscale. rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure. For anthracene and its derivatives, ¹H NMR spectra show characteristic signals for the aromatic protons. msu.edu For instance, anthracene itself displays signals around δ 7.4, 7.9, and 8.4 ppm. msu.edu The formation of a C-S bond, as in anthracene-thiol derivatives, leads to an upfield shift of the adjacent proton signals. researchgate.net

| Nucleus | Compound Type | Typical Chemical Shift Ranges (ppm) |

| ¹H | Anthracene | ~ 7.4 - 8.4 msu.edu |

| ¹H | Anthracene-thiol derivatives | Upfield shift for protons near the C-S bond researchgate.net |

| ¹³C | Anthracene derivatives | Aromatic region: ~120-140 rsc.org |

UV-Vis absorption and fluorescence spectroscopy are vital for understanding the photophysical properties of this compound, which are dominated by the anthracene chromophore. Anthracene derivatives typically exhibit characteristic absorption bands in the UV region between 300 and 400 nm. rsc.org Upon dimerization through a [4+4] cycloaddition reaction, these characteristic absorption bands diminish, indicating the breaking of the conjugated π-system. rsc.org

The fluorescence of anthracene derivatives is a key feature, often appearing as structured emission bands. researchgate.net However, the emission properties can be influenced by factors such as aggregation, which can lead to broad, featureless emission around 500 nm. researchgate.net In some cases, anthracene-based compounds can exhibit dual fluorescence, with one emission band corresponding to the locally excited state of anthracene and a second, red-shifted band arising from a photoinduced charge transfer process. scirp.orgscirp.org The environment, such as solvent polarity, can significantly affect the relative intensities of these two bands. scirp.orgscirp.org The fluorescence of anthracene-thiol derivatives can be quenched by processes like photoinduced electron transfer (PET) from the sulfur atom to the anthracene fluorophore. nih.govacs.org

| Spectroscopy | Property Investigated | Key Findings for Anthracene Derivatives |

| UV-Vis Absorption | Electronic transitions | Characteristic absorption bands between 300-400 nm. rsc.org |

| Fluorescence | Emission properties | Structured monomer emission, broad aggregate emission, researchgate.net and potential for dual fluorescence. scirp.orgscirp.org |

| Fluorescence Quenching | Electron transfer processes | PET from sulfur to anthracene can quench fluorescence. nih.govacs.org |

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of this compound self-assembled monolayers (SAMs). acs.org Studies on gold and silver surfaces have confirmed the formation of well-defined SAMs through the chemisorption of the thiol group. acs.orgnih.govmpg.deacs.org XPS analysis can also provide information on the thickness of the monolayer. acs.org

For this compound on Au(111), XPS has been used to characterize the formation and stability of the monolayers. acs.orgnih.gov In a comparative study of this compound, anthracene-2-selenol, and anthracene-2-carboxylic acid on Ag(111), XPS confirmed the formation of well-defined SAMs for all three, with the anchoring group bonded to the silver surface. acs.org The change in the C 1s binding energy upon modification of the anchoring group suggests a corresponding change in the work function of the surface. acs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is crucial for determining the orientation of molecules within self-assembled monolayers. By analyzing the angular dependence of the absorption of polarized X-rays, the tilt angle of the anthracene core with respect to the surface normal can be determined. acs.orgmpg.deacs.org

Studies of this compound on gold and silver have shown that the molecules form highly oriented and densely packed SAMs. acs.orgmpg.de The molecular orientation is influenced by the length of the aromatic chain and the substrate, with smaller tilt angles observed on silver compared to gold. acs.orgmpg.de For this compound on Ag(111), NEXAFS data indicated a noticeably tilted orientation. acs.org In contrast, related molecules with different anchor groups, such as anthracene-2-carboxylic acid on the same substrate, showed a more upright orientation. acs.org

Microscopic Techniques for Interface and Supramolecular Structures

Microscopic techniques provide real-space images of the surfaces and interfaces where this compound is employed, revealing details about self-assembly and supramolecular ordering. Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) have been instrumental in visualizing the structure of this compound SAMs on conductive substrates. acs.orgnih.govresearchgate.netresearchgate.net

STM studies of this compound on Au(111) have revealed the formation of highly ordered monolayer films. acs.orgnih.govresearchgate.net The quality of these films is critically dependent on the choice of solvent and rinsing conditions. acs.orgnih.gov High-resolution STM images have allowed for the identification of the molecular unit cell, which for a saturated monolayer is a (2√3 × 4)rect phase. researchgate.net These studies also show that upon heating, the saturated monolayer can transform into a more dilute phase with the molecules adopting a more planar orientation before fragmenting at higher temperatures. acs.orgnih.gov

AFM has also been used to study the morphology of surfaces modified with thiol-containing molecules, including systems where DNA is self-assembled via thiolated probes. researchgate.net While not specifically on this compound, these studies demonstrate the capability of AFM to visualize the formation of supramolecular structures on surfaces. researchgate.net

Scanning Tunneling Microscopy (STM) for Monolayer Morphology and Defect Analysis

Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the surface of conductive materials with atomic resolution, making it indispensable for studying the morphology of this compound self-assembled monolayers (SAMs). mpg.de Research has extensively used STM to characterize the formation and structure of this compound on gold (Au(111)) and silver (Ag(111)) surfaces. acs.orgacs.orgnih.gov

Studies on Au(111) reveal that this compound can form highly ordered monolayer films. acs.orgnih.gov The quality of these films, however, is critically dependent on the choice of solvent and rinsing conditions during preparation. acs.orgnih.gov High-resolution STM images have identified a close-packed arrangement of upright molecules forming a (2√3 × 4)rect unit cell in a saturated monolayer. researchgate.net These ordered structures can, however, contain a high concentration of defects. acs.org Upon heating to approximately 450 K, partial desorption occurs, leading to a less dense (4 × 2) phase where the molecules adopt a nearly planar orientation. acs.orgnih.gov

In contrast, the formation of highly ordered this compound monolayers on Ag(111) has proven more challenging. acs.org STM analysis indicates that incubation in an ethanol (B145695) solution results in the formation of ordered rows within very small domains, typically around 5-8 nm. acs.org These domains are significantly smaller than those observed for this compound on gold, suggesting a lower degree of molecular organization. acs.org The data reveals poorly ordered structures with molecular domains limited to a few nanometers, which complicates the precise estimation of packing density. acs.org

| Substrate | Monolayer Structure | Key Observations | Citations |

| Au(111) | Saturated: (2√3 × 4)rect | Highly ordered, close-packed, upright molecules; high defect concentration. | acs.orgacs.orgresearchgate.net |

| Au(111) | Annealed (450 K): (4 × 2) | Partial desorption, dilute phase, nearly planar molecular orientation. | acs.orgnih.gov |

| Ag(111) | As-deposited | Poorly ordered, small domains (5-8 nm), lower organization than on Au(111). | acs.org |

Atomic Force Microscopy (AFM) in Surface Characterization

Atomic Force Microscopy (AFM) is a versatile technique for characterizing the surface topography and mechanical properties of materials at the nanoscale. niscpr.res.inresearchgate.net While direct AFM studies focusing exclusively on this compound are less common, its application can be inferred from the broader context of SAM characterization, including those with anthracene cores. rsc.orgdiva-portal.org AFM is instrumental in assessing the uniformity, roughness, and thickness of molecular films. rsc.orgrsc.org

For instance, in studies of anthracene-based molecules forming SAMs on gold substrates, AFM has been used to confirm the formation of uniform monolayers. rsc.orgrsc.org The surface roughness of these films is typically very low, on the order of 80–150 pm, indicating that the monolayer conformationally follows the underlying gold surface. rsc.orgrsc.org AFM nano-scratching techniques can be employed to measure the thickness of the films, which for some anthracene derivatives, corresponds to a monolayer of molecules oriented perpendicularly with a tilt angle. rsc.orgrsc.org In the broader field of organic thin films, such as those made from 2,6-diphenyl anthracene, AFM is used to investigate the 3-D surface microtexture, which influences the physical properties of electronic devices. nih.gov

X-ray Diffraction (XRD) for Crystalline Assembly Characterization

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials by analyzing the diffraction pattern of X-rays interacting with the atomic planes of a crystal. anton-paar.com In the context of anthracene and its derivatives, XRD provides crucial information about the packing and arrangement of molecules in the solid state.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio of ionized molecules and their fragments.

In the characterization of this compound and related compounds, mass spectrometry, often high-resolution mass spectrometry (HRMS), is used to confirm the identity and purity of synthesized materials. nih.gov For example, in the synthesis of new anthracene-based ligands, electrospray ionization (ESI) mass spectrometry was used for characterization. unive.it Similarly, the synthesis of anthracene-containing thioacetals was confirmed using HRMS. nih.gov

The fragmentation pattern observed in a mass spectrum provides valuable structural information. libretexts.org For the parent anthracene molecule, impact ionization mass spectra show a strong dependence on the impact velocity. acs.org At lower velocities, the most prominent peaks correspond to the anthracene parent radical cation (C₁₄H₁₀⁺•) at m/z 178 and protonated anthracene (C₁₄H₁₁⁺) at m/z 179. acs.org As the impact velocity increases, fragmentation becomes more extensive, leading to the disappearance of the parent ion and the emergence of smaller hydrocarbon clusters. acs.org While a specific mass spectrum for this compound was not found, the presence of a sulfur atom would be expected to produce a characteristic isotopic pattern, with an M+2 peak approximately 4.2% of the molecular ion peak, aiding in its identification. whitman.edu

| Ion | m/z (mass-to-charge ratio) | Significance | Citations |

| C₁₄H₁₀⁺• | 178 | Parent radical cation | acs.org |

| C₁₄H₁₁⁺ | 179 | Protonated molecule | acs.org |

Theoretical and Computational Chemistry Research

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like Anthracene-2-thiol. These computational methods provide valuable insights into the arrangement and energies of electrons within the molecule, which are fundamental to understanding its chemical behavior and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic characteristics of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally signifies higher reactivity and a greater ease of electronic excitation. nih.govnih.gov

Theoretical calculations on anthracene (B1667546) and its derivatives have shown that the introduction of different functional groups can significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, studies on various anthracene derivatives have demonstrated that both electron-donating and electron-accepting substituents can alter the energy gap. semanticscholar.org In the context of this compound, the thiol group, acting as an anchoring group, plays a role in modulating these frontier orbitals. researchgate.net The HOMO-LUMO gap is a critical parameter, for example, in the design of organic electronic materials, where it influences charge transport properties. researchgate.nete-asct.org

Calculated HOMO-LUMO Gaps for Anthracene Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| ATFP-Ph | -5.22 | -1.85 | 3.37 | DFT |

| ATFP-BiPh | -5.23 | -1.87 | 3.36 | DFT |

| ATFP-Naph | -5.23 | -1.86 | 3.37 | DFT |

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand electronic transitions. For anthracene derivatives, DFT calculations have been successfully used to predict vibrational spectra (infrared and Raman) and electronic absorption spectra (UV-Vis). nih.govmdpi.com

The calculated vibrational frequencies can be correlated with specific molecular motions, aiding in the assignment of experimental spectral bands. For example, characteristic peaks for C-H and C=C stretching in the anthracene core, as well as vibrations involving the thiol group, can be identified. mdpi.com Similarly, TD-DFT calculations can predict the wavelengths of maximum absorption in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov These predictions are valuable for understanding the photophysical properties of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the three-dimensional structure and dynamic behavior of molecules and their assemblies. These techniques are particularly useful for understanding how this compound molecules arrange themselves on surfaces and interact with their environment.

The conformation of this compound, particularly the orientation of the anthracene moiety relative to the thiol group, is crucial for its application in areas like self-assembled monolayers (SAMs). Molecular modeling studies can determine the most stable conformations of the molecule in the gas phase and when adsorbed on a substrate. nih.govnih.gov

When this compound forms SAMs on gold surfaces, the thiol group acts as an anchor, and the anthracene units tend to adopt a specific orientation. nih.govacs.org Studies on similar systems have shown that the molecules often stand nearly upright on the surface to maximize intermolecular interactions between the aromatic rings. acs.org The precise tilt angle and packing density are influenced by factors such as the choice of solvent during the self-assembly process. nih.gov

Molecular dynamics simulations can be employed to model the process of self-assembly, where individual this compound molecules spontaneously organize into ordered structures on a substrate. These simulations provide insights into the intermolecular and interfacial interactions that drive the formation of well-ordered monolayers. The interactions include the covalent bonding between the sulfur of the thiol group and the gold substrate, as well as van der Waals forces and π-π stacking between adjacent anthracene units. oaepublish.comrsc.org

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and associated energy changes, researchers can gain a fundamental understanding of the reactivity and selectivity of this compound.

DFT calculations are frequently used to explore the mechanisms of reactions such as thiol additions to other molecules or the participation of the anthracene core in cycloaddition reactions. researchgate.netrsc.org These studies can elucidate the role of catalysts, solvents, and substituents on the reaction kinetics and thermodynamics. rsc.org For example, in the context of a Diels-Alder reaction, computational models can predict the preferred regioselectivity (e.g., addition at the 9,10-positions of the anthracene ring) and the energy barriers for the reaction to occur. nih.govacs.org

Supramolecular Chemistry and Self Assembly Phenomena

Formation and Structure of Self-Assembled Monolayers (SAMs) of Anthracene-2-thiol

Self-assembled monolayers (SAMs) of this compound are organic assemblies that form spontaneously on a substrate. wikipedia.org The process involves the chemisorption of the thiol head group onto the surface, followed by the slower organization of the anthracene (B1667546) "tail" groups. wikipedia.org

Kinetic and Thermodynamic Aspects of SAM Formation

The formation of this compound SAMs is a dynamic process governed by both kinetic and thermodynamic factors. Initially, at low molecular densities on the surface, the molecules may form a disordered mass or an ordered "lying down" phase. wikipedia.org Over time, typically minutes to hours, these adsorbates begin to form more organized three-dimensional crystalline or semi-crystalline structures. wikipedia.org This process is driven by the reduction in the surface free energy of the substrate and the stability imparted by the strong chemisorption of the thiol head groups. wikipedia.org

The growth rate of the SAM is influenced by the concentration of the thiol solution, with higher concentrations leading to a faster initial growth rate. tugraz.at The process is often assumed to follow Langmuir growth kinetics, where the rate is proportional to the number of available sites on the substrate. tugraz.at However, the actual mechanism is more complex, involving different phases with distinct time scales. For instance, the formation of a standing-up phase is significantly slower than the initial lying-down phase. tugraz.at

Influence of Solvent and Immersion Conditions on SAM Quality

The quality of this compound SAMs is critically dependent on the choice of solvent and the immersion conditions, including rinsing. nih.govacs.org While highly ordered monolayer films can be formed upon immersion, the choice of solvent can significantly impact the final structure. nih.govacs.org Ethanol (B145695) is a commonly used solvent due to its ability to solvate a variety of thiols, its high purity, low cost, and low toxicity. tugraz.at However, solvent-substrate interactions can hinder the adsorption rate, as solvent molecules must be displaced from the surface before the thiol can adsorb. tugraz.at

Proper rinsing is crucial to remove physisorbed multilayers and ensure a well-defined monolayer. acs.org The duration of rinsing can affect the orientation and packing of the molecules within the SAM. acs.org Similarly, the immersion time plays a vital role. While initial monolayer coverage can be achieved quickly, longer immersion times, often 12 to 48 hours, are typically required to achieve a well-ordered and densely packed monolayer as the molecules rearrange to minimize defects. tugraz.atsigmaaldrich.com Studies have shown that immersion times longer than a week can lead to a decrease in SAM defects. tugraz.at

Substrate-Specific Interactions in SAM Formation (Au(111), Ag(111))

The choice of substrate significantly influences the structure and stability of this compound SAMs. Gold (Au(111)) and silver (Ag(111)) are common substrates due to the strong affinity of their surfaces for the thiol anchoring group.

On Au(111) , this compound forms highly ordered monolayer films. nih.govacs.org A saturated monolayer on Au(111) is characterized by a close-packed arrangement of upright-standing molecules forming a (2√3 × 4)rect unit cell. acs.orgacs.org However, these SAMs on gold can have a high concentration of structural defects. acs.org The interaction between the thiol and the gold surface is strong, with a bond energy on the order of 100 kJ/mol. wikipedia.org

On Ag(111) , the interaction with the thiol group is also strong. Studies comparing anthracene-based SAMs on gold and silver have shown a radical increase in thermal stability when switching from gold to silver. acs.org For instance, the desorption energy for this compound on Ag(111) is approximately 1.80 eV, which is significantly higher than the ~1.37 eV reported for Au(111). acs.org This suggests a stronger interaction between the this compound and the silver substrate, leading to a more stable monolayer. acs.org However, unlike other aromatic thiols, the use of an Ag(111) substrate did not lead to a significant improvement in the structural quality of the this compound monolayer. acs.org

Table 1: Comparison of this compound SAMs on Au(111) and Ag(111)

| Property | Au(111) | Ag(111) |

| Unit Cell | (2√3 × 4)rect | - |

| Desorption Energy (eV) | ~1.37 | ~1.80 |

| Structural Defects | High concentration | Not significantly improved |

| Thermal Stability | Lower | Higher |

Impact of Anchoring Group on Monolayer Structure and Stability

The thiol (-SH) group is the most common anchoring group for forming SAMs on noble metal surfaces. wikipedia.orgrsc.org It forms a strong covalent bond with the substrate, which is crucial for the stability of the monolayer. diva-portal.org The type of anchoring group can significantly affect the interfacial dipole, contact resistance, and work function of the substrate. rsc.org

For anthracene-based SAMs, substituting the thiol anchoring group with a selenol (-SeH) group has been explored to improve structural order. acs.org While this substitution has been shown to improve the structural order in some aromatic SAMs, it leads to a significant reduction in thermal stability on both gold and silver substrates. acs.org This is because the increased stability of the Se-metal bond comes at the cost of a less stable Se-C bond, which then becomes the weakest link in the monolayer. acs.org

The choice of anchoring group can also influence the electronic properties of the SAM. For example, the Seebeck coefficient of anthracene-based SAMs can be significantly altered by changing the anchor groups, demonstrating that the thermoelectric properties can be tuned. rsc.org

Structural Defects and Their Mitigation in SAMs

Despite the spontaneous nature of their formation, SAMs are not perfectly crystalline and contain various structural defects. These imperfections can be intrinsic, such as domain boundaries and substrate steps, or extrinsic, like missing molecules and contaminants. beilstein-journals.orgresearchgate.netresearchgate.net In this compound SAMs on Au(111), a high concentration of structural defects has been observed. acs.org

These defects can act as nucleation sites for processes like metal electrodeposition. beilstein-journals.org The presence of defects can negatively impact the performance of devices based on SAMs by, for example, causing electrical shorts. mdpi.com

Several strategies can be employed to mitigate defects in SAMs. The formation of well-ordered SAMs can be promoted by optimizing preparation conditions, such as the choice of solvent and immersion time. mdpi.com Annealing the SAM after formation can also improve its structural order. For instance, thermal annealing of 4-fluorobenzeneselenol SAMs on Au(111) was shown to influence the surface structure. mdpi.com Another approach to reduce defects is through the chemical modification of the SAM-forming molecules. For aromatic SAMs, cross-linking of the molecules can be induced, for example, by an electron beam, which can reduce the size of defects and decrease the probability of unwanted nucleation. beilstein-journals.org

Hierarchical Self-Assembly in Solution and at Interfaces

Beyond the formation of simple monolayers, this compound and related aromatic thiols can participate in more complex, hierarchical self-assembly processes. This can occur both in solution and at interfaces, leading to the formation of larger, more intricate supramolecular structures.

The intermolecular interactions between the aromatic cores of the anthracene molecules, specifically π-π stacking, play a crucial role in directing this assembly. iphy.ac.cn Studies on similar aromatic thiols have shown that these interactions can lead to the formation of wavelike rows and other periodic superstructures on the substrate surface. iphy.ac.cn The final, energetically favorable structure can evolve over time, indicating a dynamic self-assembly process. iphy.ac.cn

The ability to control the hierarchical self-assembly of this compound is important for creating functional surfaces with tailored optical and electronic properties. For example, the arrangement of molecules in the SAM can serve as a template for the growth of subsequent layers of organic semiconductors, influencing their morphology and charge transport characteristics. acs.org The understanding and control of these hierarchical structures are key to advancing the application of this compound in complex molecular systems and devices.

Non-Covalent Interactions Driving Assembly (e.g., π-π Stacking, Hydrogen Bonding)

The assembly of anthracene-based molecules is predominantly governed by non-covalent interactions, particularly π-π stacking. iphy.ac.cnmdpi.com This interaction arises from the attractive forces between the electron-rich π-systems of adjacent anthracene cores. researchgate.net Studies on aromatic thiols reveal that parallel-displaced π-π stacking is a dominant force, dictating the molecular packing in self-assembled monolayers. iphy.ac.cn The size of the aromatic system is crucial; the importance of parallel-displaced π-π interactions increases with the size of the aromatic molecule, making it particularly significant for anthracene derivatives. iphy.ac.cn

Energy decomposition analyses confirm that dispersion forces are the dominant component of these π-stacking interactions. nih.gov While the thiol group introduces polarity and the potential for hydrogen bonding, in many aromatic thiol assemblies, π-stacking is the primary organizing force. nih.goviphy.ac.cn For instance, research on the 2-naphthalenethiol (B184263) dimer, a structural analogue, found that the assembled isomers are stabilized by π-stacking without the formation of thiol-thiol hydrogen bonds. nih.gov However, hydrogen bonding can be a competing interaction. In some systems, it can influence or even dominate the final structure, but in many anthracene thiol assemblies, the energetic contribution from π-π stacking prevails. iphy.ac.cnrsc.org The interplay between these forces allows for the engineering of supramolecular structures. nih.gov

Aggregation Behavior and Controlled Morphologies

This compound exhibits distinct aggregation behavior, most notably in the formation of highly ordered self-assembled monolayers (SAMs) on metal surfaces like gold. acs.orgresearchgate.net The quality and structure of these films are highly dependent on preparation conditions such as the choice of solvent and rinsing procedures. acs.org On Au(111), this compound molecules arrange themselves into well-defined, densely packed structures. acs.orgresearchgate.net

At saturation, the molecules stand upright in a close-packed arrangement. acs.org This saturated monolayer is stable under ambient conditions. acs.org However, upon heating to approximately 450 K, some molecules desorb, and the remaining ones rearrange into a different, more dilute phase where the anthracene units adopt a nearly planar orientation relative to the surface. acs.org This demonstrates that the morphology of the assembly can be controlled by external stimuli like temperature. In solution, anthracene derivatives can form various species, including monomers, π-π dimers, and larger aggregates, with the equilibrium between them influenced by concentration and solvent properties. acs.org

Table 1: Aggregation and Morphological Characteristics of this compound Assemblies on Au(111)

| Phase | Condition | Unit Cell | Molecular Arrangement | Stability |

|---|---|---|---|---|

| Saturated Monolayer | Room Temperature | (2 × 4)rect | Upright, close-packed | Stable and inert in air |

| Dilute Phase | Heating to ~450 K | (4 × 2) | Almost planar adsorption | Sulfur headgroups oxidize rapidly in air |

This table is generated based on data from a comprehensive study of this compound SAMs on Au(111). acs.org

Photo-Regulated Self-Assembly and Disassembly

The anthracene moiety provides a powerful tool for controlling assembly and disassembly processes using light. Anthracene is known to undergo a [4+4] cycloaddition reaction upon irradiation with UV light (typically around 365 nm), forming a photodimer. mdpi.com This dimerization event disrupts the aromaticity of the anthracene core, thereby weakening or eliminating the π-π stacking interactions that hold the supramolecular assembly together. rsc.orgacs.org

This phenomenon has been harnessed to create photo-responsive materials. For example, amino acids modified with an N-terminal anthracene group can self-assemble into hydrogels. rsc.orgnih.gov Upon UV irradiation, the photodimerization of the anthracene units within the gel network leads to its disassembly. rsc.orgnih.gov This process is reversible; the anthracene dimer can be split back into its monomeric form through thermal treatment or irradiation with shorter wavelength UV light, allowing for the potential re-assembly of the structure. mdpi.comacs.org This reversible, light-triggered control over aggregation has been used to create networks that can be decomposed by heat and reformed by UV light, demonstrating a cycle of disassembly and re-assembly. acs.orgcore.ac.uk

Crystal Engineering and Molecular Packing in Solid-State Structures

Crystal engineering involves the design and control of molecular packing in solid-state crystalline structures to achieve desired material properties. nsf.govnih.gov For anthracene-based molecules, crystal engineering focuses on modulating the intermolecular interactions, primarily π-π stacking, to guide the formation of specific packing motifs. nsf.gov The rigidity of the anthracene core plays a significant role in the final orientation within an assembly. researchgate.net

The choice of substrate and anchoring group can dramatically influence the packing density and ordering of anthracene monolayers. acs.org While this compound forms well-ordered SAMs on gold, using a carboxylate anchor on a silver substrate can lead to the formation of highly ordered monolayers with an unprecedentedly high packing density. acs.org This density can even exceed that found in the (001) plane of a single anthracene crystal. acs.org The molecules in these ultra-dense layers adopt a nearly upright orientation, arranged in a herringbone pattern. acs.org The ability to create such dense and highly ordered 2D structures is critical for applications in organic electronics, where charge transport is highly dependent on molecular packing and orbital overlap. nsf.govresearchgate.net

Table 2: Crystal Packing Data for Anthracene Derivatives

| System | Substrate/State | Packing Motif | Area per Molecule | Reference |

|---|---|---|---|---|

| Anthracene-carboxylate | Ag(111) | Herringbone | ~0.226 nm² | acs.org |

| Anthracene Single Crystal | (001) plane | Herringbone | 0.256 nm² | acs.org |

This table compares the molecular packing density of an engineered anthracene monolayer with that of a single anthracene crystal. acs.org

Advanced Material Applications in Research

Organic Electronic Device Architectures

The unique electronic properties and propensity for self-assembly of Anthracene-2-thiol make it a significant compound in the research and development of organic electronic devices. Its aromatic nature and thiol anchor group allow for precise control over the interfacial properties of metal electrodes, which is critical for enhancing the performance of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

When gold electrodes are treated with this compound, the thiol group (-SH) forms a strong, covalent-like bond with the gold surface, leading to the formation of a dense, ordered monolayer. psu.edutum.de This aromatic SAM serves multiple functions. Firstly, it improves the morphology of the subsequently deposited organic semiconductor layer, such as pentacene. aip.orgresearchgate.net Devices with untreated electrodes often suffer from poor morphology at the metal-semiconductor interface, which can extend into the transistor channel and create a region of low charge mobility. researchgate.net The this compound SAM creates a more uniform and homogeneous surface, which promotes better ordering of the semiconductor molecules and reduces the roughness of the film. aip.orgresearchgate.net

Furthermore, the application of this compound SAMs can effectively passivate surface trap states at the interface. researchgate.net This leads to a significant reduction in the density of charge traps, which is reflected in improved electrical characteristics, such as a lower subthreshold swing. aip.org Studies have reported a reduction in the threshold voltage and a decrease in the trap density by an order of magnitude compared to untreated reference samples. researchgate.net The choice of an aromatic thiol like this compound is a deliberate compromise between the desirable electronic properties of larger acenes and the practical need for good solubility for SAM preparation by immersion. psu.eduresearchgate.net

The primary advantage of using this compound for electrode modification lies in its profound impact on charge carrier injection. psu.eduaip.org Charge injection barriers at the metal-semiconductor interface are a major limiting factor in OFET performance. acs.org These barriers arise from the energy mismatch between the work function of the metal electrode and the frontier molecular orbitals (HOMO or LUMO) of the organic semiconductor. tum.deacs.org

This compound SAMs significantly enhance charge injection compared to both untreated electrodes and electrodes modified with common aliphatic thiols (e.g., dodecanethiol, heptanethiol). psu.eduaip.org The key difference lies in the electronic structure of the SAM itself. Aliphatic thiols have a large energy gap (e.g., ~6.4 eV for dodecanethiol) and effectively act as a thin insulating layer on the electrode, creating a tunneling barrier that impedes charge injection. psu.eduaip.org This results in poor on/off ratios (around 10²) and non-Ohmic contacts. aip.orgresearchgate.net

In stark contrast, this compound is an aromatic thiol with a much smaller energy gap (E_G = 3.45 eV). aip.org This higher conductivity facilitates more efficient charge carrier injection from the gold electrode into the organic semiconductor. aip.orgresearchgate.net The result is a dramatic improvement in device performance. For pentacene-based OFETs with this compound modified electrodes, the on/off ratio has been shown to increase by four orders of magnitude, reaching values of 10⁶. psu.eduaip.org This enhancement is a direct consequence of the improved charge injection and is further evidenced by a strongly reduced trap density and a low subthreshold swing of only 0.55 V/decade. aip.orgresearchgate.net

| Electrode Treatment | On/Off Ratio | Subthreshold Swing (V/decade) | Key Observation |

|---|---|---|---|

| Untreated Gold | ~10² | >1.0 | Reference performance with significant trap density. aip.orgresearchgate.net |

| Aliphatic Thiol (e.g., Dodecanethiol) | ~10² | Not specified, poor | Acts as an insulating layer, poor charge injection. psu.eduaip.org |

| This compound | 10⁶ | 0.55 | Vastly improved charge injection due to lower energy gap of the SAM. psu.eduaip.orgresearchgate.net |

The benefits of interfacial engineering using SAMs extend to other organic semiconductor devices, including Organic Light-Emitting Diodes (OLEDs). psu.eduresearchgate.net In OLEDs, efficient injection of both holes and electrons from the anode and cathode, respectively, is crucial for achieving high quantum efficiency and brightness. Anthracene (B1667546) and its derivatives have been widely utilized in OLEDs as emitting materials, as well as hole and electron transport materials. rsc.org

The principles of electrode modification with this compound are directly applicable to OLEDs. psu.edugoogle.com By forming a SAM on the electrode surface (for instance, the anode), this compound can modify the work function of the electrode to better align with the energy levels of the adjacent organic layer, thereby reducing the charge injection barrier. psu.edutum.de This leads to more balanced charge injection, which is essential for efficient electron-hole recombination and light emission. rsc.org Patents have listed this compound as a compound for use in organic light-emitting devices, highlighting its relevance in this field. google.comgoogle.com The use of anthracene-based materials is a key area of development for creating stable and efficient OLEDs for displays and solid-state lighting. rsc.org

Anthracene-based molecular systems are also being explored for thermoelectric applications, where the goal is to convert heat energy into electrical energy. researchgate.net The efficiency of a thermoelectric device is quantified by the dimensionless figure of merit (ZT). In molecular junctions, the thermoelectric properties, including the Seebeck coefficient (thermopower) and electrical conductance, can be precisely tuned by modifying the core molecule, its side groups, and the anchoring groups that bind it to the electrodes. researchgate.netrsc.org

Studies using a combination of density functional theory (DFT) and non-equilibrium Green's function (NEGF) have shown that the choice of anchoring group is critical. researchgate.netfrontiersin.org For an anthracene molecule coupled to gold electrodes, using a thiol (-SH) anchor group results in p-type (HOMO-dominated) transport, where the Highest Occupied Molecular Orbital is closer to the Fermi energy of the electrodes. frontiersin.org This is due to the electron-donating nature of the thiol unit. frontiersin.org This contrasts with other anchors like isocyanide, which can induce n-type (LUMO-dominated) transport. frontiersin.orgresearchgate.net

This ability to dictate the nature of charge transport allows for the modulation of thermoelectric properties. researchgate.net For instance, in thiol-terminated anthracene molecules, the introduction of an amine side group was shown to yield the greatest figure of merit. researchgate.net Furthermore, experimental work on self-assembled monolayers of anthracene derivatives has demonstrated that the Seebeck coefficient can be boosted by over an order of magnitude and its sign can be inverted (from negative to positive) simply by changing the anchor groups. rsc.org Specifically, replacing pyridyl anchors with thioacetate (B1230152) anchors on an anthracene core changed the sign of the Seebeck coefficient, demonstrating that the anchor group chemistry is a powerful tool for tuning the thermoelectric response of molecular films. rsc.org

| Anchoring Group | Transport Type | Seebeck Coefficient (S) Sign | Key Finding |

|---|---|---|---|

| Thiol (-SH) | p-type (HOMO-dominated) | Positive | Electron-donating nature positions HOMO closer to the Fermi level. frontiersin.orgacs.org |

| Isocyanide (-NC) | n-type (LUMO-dominated) | - | Electron-accepting nature results in LUMO-dominated transport. frontiersin.orgresearchgate.net |

| Pyridyl | - | Negative | Demonstrates the ability to achieve negative thermopower. rsc.org |

| Thioacetate (-SAc) | - | Positive | Shows that anchor group chemistry can invert the sign of the Seebeck coefficient. rsc.org |

Chemosensor and Fluorescent Probe Development

The inherent fluorescence of the anthracene core makes it an excellent building block for the development of chemosensors and fluorescent probes. These molecular tools are designed to detect the presence of specific analytes, such as metal ions or biological molecules, through a measurable change in their optical properties.

The fundamental design of a fluorescent chemosensor involves integrating a fluorophore (the signaling unit) with a receptor (the recognition unit). mdpi.comresearchgate.net In sensors based on this compound and related structures, the anthracene moiety serves as the fluorophore. The recognition and signaling mechanisms are engineered to be highly selective for a specific target analyte. mdpi.comacs.org

A common strategy for designing these probes is based on modulating photophysical processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). acs.orgnih.gov In the "off" state, the probe's fluorescence is quenched. Upon binding to the target analyte, a chemical reaction or conformational change occurs that disrupts the quenching mechanism, leading to a "turn-on" fluorescent response. acs.orgnih.gov

For the detection of heavy metal ions like mercury (Hg²⁺), which has a strong affinity for soft donor atoms like sulfur, the thiol or thioacetal group is an ideal recognition site. mdpi.commdpi.com Several design principles are employed:

Reaction-Based Sensing (Chemodosimeters): The probe undergoes an irreversible chemical reaction with the analyte. mdpi.com For example, Hg²⁺ can catalyze the desulfurization or deprotection of a thioacetal group attached to the anthracene fluorophore. mdpi.comacs.org This reaction releases the original aldehyde or a related derivative and restores the fluorescence of the anthracene core, often at a different wavelength, providing a clear "turn-on" signal. mdpi.comacs.org

Selective Binding and Signaling: The receptor part of the molecule is designed to bind selectively with the target ion. For instance, dithioacetal-based probes have been synthesized where the dithioacetal bond is specifically cleaved by Hg²⁺, leading to a significant change in the absorption and emission spectra. mdpi.com The selectivity is crucial, and these probes are often tested against a panel of other metal ions to ensure they respond only to the target. acs.orgnih.gov

Dual-Mode Detection: Some probes are designed to offer both quantitative analysis via a fluorescence spectrometer and qualitative analysis (e.g., on a test strip) visible to the naked eye under UV light. mdpi.com This is achieved by designing a large and distinct change in fluorescence color or intensity upon reaction with the analyte. mdpi.comacs.org

The design often involves a one-step synthesis, using dynamic covalent chemistry like the dithioacetal reaction, to create probes that are water-soluble, respond rapidly, and have high sensitivity with low limits of detection, sometimes in the nanomolar range. mdpi.com

Mechanisms of Fluorescence "Turn-on" and "Turn-off" Responses

The fluorescence behavior of this compound and its derivatives is central to their application as chemical sensors. These molecules can be engineered to exhibit either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon interaction with a specific analyte. The underlying mechanisms for these responses are diverse and depend on the specific molecular design and the nature of the analyte.

A prominent "turn-on" mechanism is based on a chemodosimetric response, where the analyte triggers an irreversible chemical reaction that transforms the sensor molecule from a non-fluorescent or weakly fluorescent state to a highly fluorescent one. For instance, several anthracene-based thioacetals have been developed as "turn-on" sensors for mercury ions (Hg²⁺). nih.govacs.org In their initial state, the fluorescence of the anthracene core is quenched. Upon the addition of Hg²⁺, a desulfurization reaction is catalyzed, leading to the hydrolysis of the thioacetal and the formation of a highly fluorescent anthracene aldehyde derivative. nih.govacs.org The fluorescence enhancement in these systems can be attributed to mechanisms like Intramolecular Charge Transfer (ICT) or the inhibition of Photoinduced Electron Transfer (PET). nih.govacs.org

Conversely, "turn-off" responses, or fluorescence quenching, are also utilized. An example is the "on-off" detection of the organochlorine pesticide Dichloran (DCN) by supramolecular assemblies of an anthracene derivative. acs.org The proposed mechanism for this quenching is the Inner Filter Effect (IFE), where the analyte absorbs either the excitation or emission light of the fluorophore, leading to a diminished fluorescence signal. acs.orgresearchgate.netresearchgate.net

In some advanced sensor designs, both "turn-on" and "on-off" responses can be observed from the same system, but for different analytes. Supramolecular assemblies of an anthracene derivative demonstrate a selective "on-on" or fluorescence enhancement response to the organophosphate pesticide Chlorpyrifos (CPF), while showing an "on-off" response to DCN. acs.org The "on-on" response for CPF is attributed to the pesticide inducing the formation of more closely packed, and thus more emissive, molecular assemblies. acs.orgresearchgate.netresearchgate.net

| Probe Type | Analyte | Fluorescence Response | Proposed Mechanism |

| Anthracene-bearing thioacetals | Hg²⁺ | Turn-on | Analyte-induced desulfurization and hydrolysis, leading to the formation of a fluorescent aldehyde; involves ICT or inhibition of PET. nih.govacs.org |

| Supramolecular assemblies of anthracene derivative | Dichloran (DCN) | Turn-off (On-Off) | Inner Filter Effect (IFE). acs.orgresearchgate.net |

| Supramolecular assemblies of anthracene derivative | Chlorpyrifos (CPF) | Turn-on (On-On) | Analyte-induced formation of "closely packed" and more fluorescent assemblies. acs.orgresearchgate.net |

Development of Environmentally Responsive Probes

The unique photophysical properties of anthracene derivatives have been harnessed to develop sensitive and selective probes for various environmental pollutants. Research has focused on creating systems that can detect contaminants like heavy metals and pesticides, often in aqueous media, which is relevant for real-world applications. researchgate.net

One significant area of development is the detection of heavy metal ions. Rationally designed anthracene-based thioacetals have proven to be effective chemosensors for mercury (Hg²⁺), a highly toxic environmental pollutant. nih.govacs.org These probes exhibit excellent selectivity and sensitivity for Hg²⁺ over other competing metal ions and operate via a "turn-on" fluorescence mechanism. acs.org The detection limits for these sensors have been reported in the nanomolar range, highlighting their potential for monitoring trace amounts of mercury in environmental samples. researchgate.net The response of these probes is often rapid, with some showing a significant fluorescence change in under five minutes. acs.org

Another major application is in the detection of pesticides. "Metal-free" fluorescent supramolecular assemblies based on anthracene derivatives have been developed for the distinct detection of organophosphate (e.g., Chlorpyrifos) and organochlorine (e.g., Dichloran) pesticides in aqueous solutions. acs.orgresearchgate.net These probes demonstrate high selectivity and can differentiate between the two classes of pesticides through different response pathways ("on-on" vs. "on-off"). acs.org The practical applicability of these probes has been tested in spiked water and on the surfaces of agricultural products like apples and grapes, indicating their potential for real-time environmental monitoring and food safety analysis. researchgate.netresearchgate.net

| Probe System | Target Analyte | Medium | Detection Limit | Key Feature |

| Anthracene-based thioacetal (Probe 2) | Mercury (Hg²⁺) | THF/PBS buffer (1:1, v/v, pH 7.4) | 59 nM | Fast "turn-on" response (<5 min). acs.orgresearchgate.net |

| Anthracene-based thioacetal (Probe 1) | Mercury (Hg²⁺) | THF/PBS buffer (1:1, v/v, pH 7.4) | 94 nM | High selectivity over other metal ions. researchgate.net |

| Supramolecular assemblies of anthracene derivative | Chlorpyrifos (CPF) | Aqueous medium | Nanomolar range | Selective "on-on" fluorescence response. acs.orgresearchgate.net |

| Supramolecular assemblies of anthracene derivative | Dichloran (DCN) | Aqueous medium | Not specified | Selective "on-off" fluorescence response. acs.org |

Supramolecular Assemblies in Enzyme Mimicry for Detection

Supramolecular assemblies of anthracene-based molecules can be designed to act as mimics of biological enzymes, providing a novel strategy for chemical detection. This biomimetic approach leverages the self-assembly of molecules to create nano-architectures with specific recognition and catalytic-like properties.

A notable example is the development of fluorescent supramolecular assemblies from an anthracene derivative that function as an "enzyme mimic" for acetylcholinesterase (AChE). acs.org AChE is the biological target of organophosphate pesticides, which inhibit its function. The synthetic supramolecular assembly was found to exhibit a preferential affinity for the organophosphate pesticide Chlorpyrifos (CPF), even in the presence of the actual AChE enzyme. acs.orgresearchgate.netresearchgate.net

This enzyme mimicry is crucial for the detection mechanism. The assemblies show a distinct "on-on" fluorescent response towards CPF. acs.org The finding that the pesticide has a greater affinity for the synthetic assembly than for the natural enzyme suggests that these materials can be used as effective and robust recognition elements in sensors, potentially overcoming the stability issues associated with using real enzymes in environmental applications. acs.orgresearchgate.net This approach represents a significant step in creating functional materials that replicate biological recognition processes for advanced sensing applications. acs.org

Surface Functionalization in Nanotechnology

Surface Modification of Metal Nanoparticles with this compound

This compound and its derivatives are highly effective molecules for the surface functionalization of metal nanoparticles, particularly those made of gold (Au) and silver (Ag). The thiol (-SH) group serves as a robust anchor, forming a strong covalent-like bond with the metal surface, which leads to the formation of stable, well-ordered self-assembled monolayers (SAMs). acs.org

This surface modification strategy is employed to precisely control the interface between the inorganic nanoparticle core and its surrounding environment. The anthracene moiety, a polycyclic aromatic hydrocarbon, provides a defined, rigid, and electronically active surface. This is in contrast to simpler aliphatic thiols. The orientation of the anthracene units on the surface can be controlled, which is critical for subsequent applications. nih.gov For instance, studies using anthracene-2-methanethiol on gold surfaces have shown that the anthracene groups can protrude from the surface, making them accessible for further interactions. nih.gov

The use of silver as a substrate in addition to gold has also been explored, with anthracene-based SAMs showing the potential to form highly ordered and dense monolayers. acs.org The ability to create such well-defined organic layers on nanoparticle surfaces is a foundational step for a wide range of applications in nanotechnology, from electronics to biosensing.

Immobilization of Biomolecules and Enzymes on Modified Surfaces

Surfaces modified with this compound serve as excellent platforms for the subsequent immobilization of biomolecules, particularly enzymes. The anthracene-functionalized surface provides a specific environment that can facilitate the proper orientation and binding of biological macromolecules, which is often crucial for retaining their activity.

A key application is in the development of bioelectrodes for biosensors and biofuel cells. Laccase, a multi-copper oxidase enzyme, has been successfully immobilized on gold electrodes modified with anthracene-2-methanethiol (AMT). nih.govacs.org The hydrophobic anthracene groups on the surface are believed to interact with a hydrophobic pocket near the T1 copper site of the laccase enzyme. nih.gov This specific interaction orients the enzyme in a way that facilitates direct electron transfer (DET) between the electrode and the enzyme's active site. researchgate.net This orientation is critical for the enzyme's electrocatalytic function, such as the reduction of oxygen to water, which does not occur efficiently when laccase is adsorbed on bare metal surfaces. nih.govacs.org

This method of immobilization via an anthracene-modified interface has been shown to lead to high-performance biocathodes for oxygen reduction. researchgate.net The strategy of using hydrophobic aromatic groups like anthracene to create a "docking site" for enzymes is a powerful tool for creating stable and highly active bio-hybrid materials. researchgate.net

Engineering of Surface Properties for Colloidal Stability and Reactivity

The functionalization of nanoparticles with molecules like this compound is a powerful method for engineering their surface properties, which in turn dictates their colloidal stability and chemical reactivity. A well-formed self-assembled monolayer (SAM) of this compound passivates the nanoparticle surface, preventing the irreversible aggregation that can occur with bare nanoparticles in solution, thus ensuring colloidal stability. nih.gov

Beyond just preventing aggregation, the anthracene layer imparts specific reactivity to the nanoparticle. The exposed anthracene units create a new interface with unique electronic and hydrophobic properties. This engineered interface can be tailored for specific interactions. As seen in enzyme immobilization, the anthracene surface provides a hydrophobic docking site that orients laccase for efficient electrocatalysis. nih.govacs.org This demonstrates how surface functionalization controls the reactivity of the entire nanoparticle system.

Furthermore, the choice of anchor group and molecular core can be used to systematically tune the electronic and thermoelectric properties of the resulting molecular films. researchgate.net By designing the molecular structure of the surface ligand, researchers can control charge transport across the nanoparticle interface and influence how the nanoparticle interacts with external stimuli, making it a critical strategy for fabricating functional nanomaterials for electronics and catalysis. researchgate.net

Photophysical Phenomena and Photochemical Reactions

Excited-State Dynamics and Energy Transfer in Anthracene-2-thiol Systems